Some pyrazole derivatives exhibit antimicrobial activity against various bacteria and fungi. [, , , , , , ] These compounds may target different cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The search for new antimicrobial agents is crucial due to the increasing resistance of microorganisms to existing drugs.
Certain pyrazole derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. [] The development of new anti-tuberculosis drugs is vital due to the emergence of drug-resistant strains.
MK-5046, a pyrazole derivative, functions as a nonpeptide agonist for BRS-3, a G-protein-coupled receptor implicated in various neurological processes. [, ] This compound holds potential for treating neurological disorders, and the development of allosteric ligands for BRS-3 and other bombesin receptors is an area of active research.
Some pyrazole derivatives have demonstrated anticancer activity in preclinical studies. [, ] These compounds may induce apoptosis in cancer cells or inhibit their growth by targeting specific cellular pathways. Research continues to explore the potential of pyrazole derivatives as anticancer agents.
CAS No.: 22054-14-4
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.: 2361643-62-9